N-(3-cyanophenyl)pyridine-3-carboxamide

Description

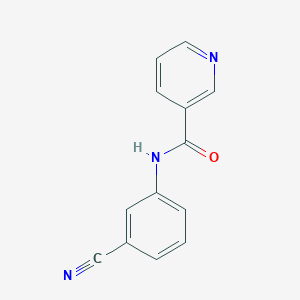

N-(3-Cyanophenyl)pyridine-3-carboxamide is a small-molecule compound characterized by a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to a 3-cyanophenyl moiety. This compound has been studied in the context of protease inhibition, particularly against the SARS-CoV-2 main protease (M<sup>pro</sup>), where its pyridine ring occupies a lateral binding pocket and forms critical hydrogen bonds with residues such as HIS163 and GLN189 . Its structural simplicity and modularity make it a scaffold for derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

N-(3-cyanophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9N3O/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11/h1-7,9H,(H,16,17) |

InChI Key |

MXIJCRMOWDFFJZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-cyanophenyl)pyridine-3-carboxamide with structurally analogous compounds, focusing on substituent effects, binding interactions, and biological activity.

Pyridine-3-carboxamide Derivatives with Varied Aromatic Substituents

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) (): Structural Differences: Both feature an acetamide linker instead of a direct carboxamide bond. The pyridine ring in 5RGX has a 4-methyl group, while 5RGZ lacks this substitution. Binding Interactions: These compounds exhibit binding affinities better than −22 kcal/mol against SARS-CoV-2 M<sup>pro</sup>, with the pyridine ring interacting with HIS163 and the linker forming hydrogen bonds with ASN142 and GLN189 . Activity: The methyl group in 5RGX may enhance hydrophobic interactions, but the direct carboxamide in this compound likely provides stronger hydrogen bonding.

- 2-Hydroxy-N-(3-hydroxyphenyl)pyridine-3-carboxamide (): Structural Differences: Hydroxyl groups replace the cyano and pyridine C2-hydrogen. Physicochemical Properties: Increased polarity (logP reduced due to −OH groups) improves solubility (molecular weight: 230.22 g/mol) but may reduce membrane permeability compared to the cyanophenyl analog .

Indan-Substituted Pyridine-3-carboxamides ():

- Examples: 2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) .

- Structural Differences : Bulky indan substituents introduce steric bulk and lipophilicity.

- Activity : These derivatives are patented for undisclosed therapeutic applications, likely leveraging the indan group for target selectivity or metabolic stability .

Heterocyclic Carboxamide Analogs

- Linomide (Quinoline-3-carboxamide) (): Structural Differences: A quinoline ring replaces pyridine, with a hydroxyl group at C4. Activity: Linomide exhibits antiangiogenic effects by inhibiting endothelial cell migration and invasion, contrasting with the protease-targeted activity of pyridine-3-carboxamides .

Triazolo-Pyridazine Carboxamides ():

- Example: N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide .

- Structural Differences : A triazolo-pyridazine system introduces additional hydrogen-bonding sites.

- Activity : Such compounds are explored for kinase inhibition, highlighting how heterocycle variation diversifies biological targets .

Data Table: Key Comparative Properties

Research Findings and Implications

- SARS-CoV-2 M<sup>pro</sup> Inhibition: Pyridine-3-carboxamides with direct carboxamide linkages (e.g., this compound) exhibit stronger hydrogen bonding to ASN142 and GLN189 compared to acetamide-linked analogs, suggesting superior target engagement .

- Substituent Effects: The 3-cyano group enhances binding through electron-withdrawing effects and π-stacking, while hydroxyl groups (as in ) improve solubility at the cost of reduced lipophilicity.

- Heterocycle Diversity: Quinoline and triazolo-pyridazine analogs demonstrate scaffold versatility, enabling adaptation to diverse targets (e.g., antiangiogenesis vs. protease inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.